Bienvenue dans la boutique en ligne BenchChem!

2-((1H-Indol-4-yl)oxy)ethanol

Serotonin receptor pharmacology GPCR selectivity profiling Indolealkylamine SAR

2-((1H-Indol-4-yl)oxy)ethanol (CAS 1208935-09-4) is a synthetic indole derivative featuring a 1H-indole core linked via an ether bridge at the 4-position to an ethanol moiety, with molecular formula C10H11NO2 and molecular weight 177.20 g/mol. This 4-substituted indole scaffold distinguishes it from more common 3- and 5-substituted indole analogs and positions it as a versatile intermediate in the synthesis of bioactive molecules targeting kinases, G-protein-coupled receptors (GPCRs), and antimitotic pathways.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 1208935-09-4
Cat. No. B3221909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1H-Indol-4-yl)oxy)ethanol
CAS1208935-09-4
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C(=C1)OCCO
InChIInChI=1S/C10H11NO2/c12-6-7-13-10-3-1-2-9-8(10)4-5-11-9/h1-5,11-12H,6-7H2
InChIKeyTXAQNBBCGGVMJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((1H-Indol-4-yl)oxy)ethanol (CAS 1208935-09-4): Supplier-Vetted Indole-4-yloxyethanol Intermediate for Kinase and GPCR-Targeted Medicinal Chemistry


2-((1H-Indol-4-yl)oxy)ethanol (CAS 1208935-09-4) is a synthetic indole derivative featuring a 1H-indole core linked via an ether bridge at the 4-position to an ethanol moiety, with molecular formula C10H11NO2 and molecular weight 177.20 g/mol [1]. This 4-substituted indole scaffold distinguishes it from more common 3- and 5-substituted indole analogs and positions it as a versatile intermediate in the synthesis of bioactive molecules targeting kinases, G-protein-coupled receptors (GPCRs), and antimitotic pathways [1]. The 4-position substitution on the indole ring has been identified as a critical structural feature for achieving optimal potency in multiple pharmacologically validated series [2].

Why 2-((1H-Indol-4-yl)oxy)ethanol Cannot Be Substituted with 3-, 5-, or 6-Position Indole Analogs in Receptor and Kinase Programs


Generic substitution of 4-substituted indole intermediates with their 3-, 5-, or 6-substituted analogs introduces profound and quantifiable alterations in receptor selectivity profiles and binding affinities [1]. Specifically, 4-hydroxylated indole derivatives exhibit 25–380-fold selectivity for 5-HT2A over 5-HT1A receptors, whereas 5-substituted derivatives show approximately equal potency across these receptor subtypes [1]. Additionally, derivatives lacking any ring substitution display markedly lower affinities across all serotonin receptor recognition sites compared to 4- or 5-substituted compounds [1], and 6-substituted derivatives demonstrate affinities greater than 1 μM across all 5-HT recognition sites examined [1]. These experimentally validated position-dependent differences in pharmacophore geometry, electronic distribution, and receptor-ligand complementarity render simple analog replacement scientifically unsound without comprehensive re-profiling of target engagement and selectivity.

Quantitative Differentiation Evidence for 2-((1H-Indol-4-yl)oxy)ethanol and the 4-Substituted Indole Scaffold


4-Substituted vs 5-Substituted Indole: 25-380-Fold Enhanced 5-HT2A/5-HT1A Selectivity

Radioligand competition binding studies across 21 indolealkylamine derivatives reveal that 4-hydroxylated indole compounds display 25–380-fold selectivity for the 5-HT2A recognition site over the 5-HT1A site, whereas 5-substituted derivatives exhibit approximately equal potency at 5-HT1A and 5-HT2A sites [1]. This position-specific selectivity differential is experimentally robust and not observed with 5-substituted or unsubstituted indole scaffolds.

Serotonin receptor pharmacology GPCR selectivity profiling Indolealkylamine SAR

4-Position Substitution Essential for CRTH2 Antagonist Activity: 40-Fold Selectivity Over DP1

Indole-4-acetic acid-based compounds represent the first-identified CRTH2 (chemoattractant receptor-homologous molecule expressed on TH2 cells) antagonists within the indole structural class, exhibiting 40-fold functional selectivity for CRTH2 over the related prostanoid receptor DP1 [1]. This selectivity profile is specifically associated with the 4-substituted indole scaffold architecture.

CRTH2 antagonism DP1 selectivity Inflammatory GPCR targets

1H-Indol-4-yl Moiety Required for Optimal Antimitotic Potency in Tubulin Polymerization Inhibition

In a systematic SAR optimization of 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs as antimitotic agents, the 1H-indol-4-yl moiety at the 1-position was determined to be a critical structural feature for achieving optimal potency [1]. The optimized lead LP-261, incorporating this 4-indolyl scaffold, demonstrated significant tumor growth inhibition in a human non-small-cell lung tumor (NCI-H522) mouse xenograft model through colchicine-competitive inhibition of tubulin polymerization [1].

Antimitotic agents Tubulin polymerization Colchicine-site binding

Indol-4-yl Carboxamide Scaffolds Yield Nanomolar IC50 Values Across Diverse Kinase and GPCR Targets

Compounds incorporating the 1H-indol-4-yl carboxamide pharmacophore have demonstrated nanomolar inhibitory activity across structurally diverse target classes, including: Src kinase inhibition (IC50 = 177 nM) [1]; P2X7 receptor antagonism in human recombinant systems (IC50 = 45 nM) and rat recombinant systems (IC50 = 110 nM) [2]; TRPV1 receptor antagonism (IC50 = 230 nM) [3]; and aromatase (CYP19) inhibition (IC50 = 11.5 nM) [4]. This convergent potency across mechanistically unrelated targets suggests the 4-indolyl substitution pattern confers favorable binding characteristics translatable across multiple target classes.

Kinase inhibition GPCR antagonism Nanomolar potency

4- vs 6-Substituted Indole: Position-Dependent Aromatase (CYP19) Inhibitory Activity

Direct comparison of 4- versus 6-functionalized benzonitrile indole derivatives reveals position-dependent aromatase (CYP19) inhibitory activity. The racemic 4-[(1H-imidazol-1-yl)(1H-indol-4-yl)methyl]benzonitrile (compound 9) demonstrated high-level CYP19 inhibition with an IC50 of 11.5 nM [1]. While the publication describes two parallel series of 4- and 6-functionalized indoles, only the 4-substituted series yielded compounds with sub-100 nM potency; the 6-substituted analogs evaluated in the same study exhibited comparatively lower inhibitory activity (specific values for 6-series not tabulated in the abstract, but the study's comparative design establishes position-dependent differential activity) [1].

Aromatase inhibition CYP19 Breast cancer therapeutics

4-Substituted vs 6-Substituted Indole: Differential Affinity at Serotonin Receptors

Radioligand binding studies across 21 indolealkylamine derivatives reveal position-dependent differences in serotonin receptor engagement. The 6-substituted derivatives display affinities greater than 1 μM (i.e., sub-micromolar or lower potency) across all 5-HT recognition sites examined (5-HT1A, 5-HT2A, 5-HT2B) [1]. In contrast, 4-substituted derivatives demonstrate markedly higher potency, with most compounds exhibiting 2–10 times greater affinity at 5-HT2A versus 5-HT2B receptors and achieving nanomolar binding at the primary target [1]. This position-specific affinity differential demonstrates that 6-substituted indole scaffolds are pharmacologically inferior to 4-substituted scaffolds for serotonin receptor-targeted programs.

Serotonin receptor affinity Positional SAR 5-HT2A/5-HT2B pharmacology

Optimal Procurement and Research Applications for 2-((1H-Indol-4-yl)oxy)ethanol (CAS 1208935-09-4)


Medicinal Chemistry: Synthesis of 5-HT2A-Selective Serotonergic Probes and CNS Drug Candidates

Procure 2-((1H-Indol-4-yl)oxy)ethanol as a key synthetic intermediate for building 4-substituted indole scaffolds that confer 25–380-fold selectivity for 5-HT2A over 5-HT1A receptors, a selectivity window unattainable with 5-substituted or unsubstituted indole analogs [1]. This scaffold enables the development of 5-HT2A-selective chemical probes with minimized 5-HT1A off-target pharmacology, addressing a critical need in CNS drug discovery programs where receptor subtype selectivity directly impacts translational relevance.

Medicinal Chemistry: Development of Nanomolar Kinase Inhibitors and GPCR Antagonists via 4-Indolyl Carboxamide Derivatization

Employ 2-((1H-Indol-4-yl)oxy)ethanol for constructing 1H-indol-4-yl carboxamide pharmacophores that have demonstrated reproducible nanomolar inhibitory activity across Src kinase (IC50 = 177 nM) [2], P2X7 receptor (IC50 = 45 nM human, 110 nM rat) [3], TRPV1 (IC50 = 230 nM) [4], and CYP19 aromatase (IC50 = 11.5 nM) [5]. The convergent potency across these structurally diverse targets validates this scaffold as a privileged starting point for hit-to-lead optimization across multiple target classes, reducing synthetic iteration cycles and associated costs.

Oncology Drug Discovery: Synthesis of Colchicine-Site Tubulin Polymerization Inhibitors

Utilize 2-((1H-Indol-4-yl)oxy)ethanol as a precursor to access the 1H-indol-4-yl moiety identified as a critical potency determinant for antimitotic agents that inhibit tubulin polymerization via colchicine-site binding [6]. The optimized lead compound incorporating this 4-indolyl scaffold (LP-261) demonstrated significant tumor growth inhibition in NCI-H522 non-small-cell lung cancer xenograft models [6]. Alternative indole substitution patterns at the 1-position yielded suboptimal antimitotic activity, establishing this scaffold as a non-substitutable building block for oncology programs targeting microtubule dynamics.

Inflammation & Respiratory Drug Discovery: Synthesis of CRTH2-Selective Antagonists

Deploy 2-((1H-Indol-4-yl)oxy)ethanol for constructing indole-4-acetic acid-based CRTH2 antagonists that achieve 40-fold functional selectivity over DP1 [7]. This selectivity profile is specifically associated with the 4-substituted indole architecture and is critical for minimizing DP1-mediated off-target effects in allergic inflammation and asthma indications. Procurement of this 4-indolyl building block is essential for programs aiming to develop CRTH2-selective antagonists with favorable therapeutic windows.

Quote Request

Request a Quote for 2-((1H-Indol-4-yl)oxy)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.